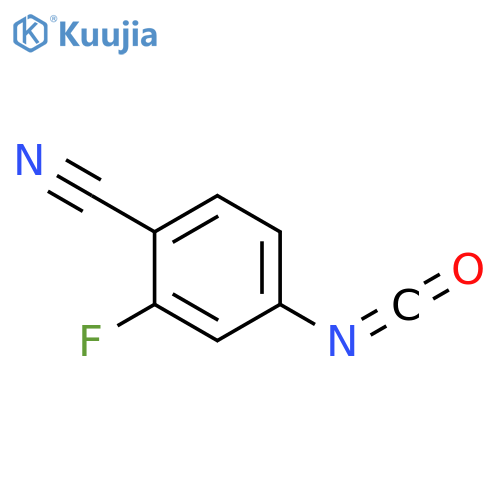

Cas no 1261606-20-5 (2-fluoro-4-isocyanatobenzonitrile)

2-fluoro-4-isocyanatobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-4-isocyanatobenzonitrile

- Benzonitrile, 2-fluoro-4-isocyanato-

-

- インチ: 1S/C8H3FN2O/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H

- InChIKey: YGUFPWNXFXCOPZ-UHFFFAOYSA-N

- SMILES: C(#N)C1=CC=C(N=C=O)C=C1F

2-fluoro-4-isocyanatobenzonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384720-0.25g |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95.0% | 0.25g |

$367.0 | 2025-03-16 | |

| Enamine | EN300-384720-0.1g |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95.0% | 0.1g |

$257.0 | 2025-03-16 | |

| Aaron | AR01BJ5L-10g |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95% | 10g |

$4413.00 | 2023-12-16 | |

| Aaron | AR01BJ5L-50mg |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95% | 50mg |

$265.00 | 2025-02-09 | |

| Aaron | AR01BJ5L-500mg |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95% | 500mg |

$822.00 | 2025-02-09 | |

| Aaron | AR01BJ5L-100mg |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95% | 100mg |

$379.00 | 2025-02-09 | |

| A2B Chem LLC | AW16557-5g |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95% | 5g |

$2301.00 | 2024-04-20 | |

| 1PlusChem | 1P01BIX9-10g |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95% | 10g |

$4006.00 | 2024-07-09 | |

| 1PlusChem | 1P01BIX9-50mg |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95% | 50mg |

$229.00 | 2025-03-19 | |

| Enamine | EN300-384720-0.05g |

2-fluoro-4-isocyanatobenzonitrile |

1261606-20-5 | 95.0% | 0.05g |

$174.0 | 2025-03-16 |

2-fluoro-4-isocyanatobenzonitrile 関連文献

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

2-fluoro-4-isocyanatobenzonitrileに関する追加情報

Professional Introduction to 2-Fluoro-4-Isocyanatobenzonitrile (CAS No. 1261606-20-5)

2-fluoro-4-isocyanatobenzonitrile, with the CAS number 1261606-20-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of isocyanates, which are widely recognized for their utility in the synthesis of various bioactive molecules. The presence of both a fluoro group and an isocyanate functional group makes this molecule particularly intriguing, as these features can significantly influence its reactivity and potential applications.

The fluoro substituent in the molecule's structure imparts unique electronic and steric properties, which can modulate the compound's interactions with biological targets. Fluorinated compounds are well-documented for their ability to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles of drug candidates. This characteristic has made fluorine-containing molecules highly sought after in medicinal chemistry.

The isocyanate functional group in 2-fluoro-4-isocyanatobenzonitrile is a highly reactive site that can participate in a variety of chemical transformations. Isocyanates are known to react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thio carbamates, respectively. These reactions are fundamental in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The reactivity of the isocyanate group makes 2-fluoro-4-isocyanatobenzonitrile a valuable building block for constructing more complex molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The combination of fluorine and isocyanate functionalities in 2-fluoro-4-isocyanatobenzonitrile positions it as a promising candidate for the synthesis of such heterocycles. For instance, studies have demonstrated that this compound can be used to generate fluorinated urea derivatives, which have shown potential in inhibiting various enzymatic targets relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of 2-fluoro-4-isocyanatobenzonitrile is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By incorporating fluorine atoms into kinase inhibitors, researchers can enhance selectivity and reduce off-target effects. The isocyanate group provides a versatile handle for further derivatization, allowing chemists to fine-tune the properties of these inhibitors.

Recent advancements in computational chemistry have also highlighted the importance of fluorinated isocyanates in drug design. Molecular modeling studies have shown that the presence of a fluoro group can significantly improve the binding affinity of small molecule inhibitors to their protein targets. This has led to the development of new strategies for designing more effective drugs using 2-fluoro-4-isocyanatobenzonitrile as a key intermediate.

The agrochemical industry has also recognized the potential of 2-fluoro-4-isocyanatobenzonitrile. Fluorinated compounds are known to exhibit enhanced pesticidal activity due to their improved stability and bioavailability. Researchers have been exploring its use in developing new generations of crop protection agents that are more effective against pests while being environmentally sustainable.

In conclusion, 2-fluoro-4-isocyanatobenzonitrile (CAS No. 1261606-20-5) is a multifaceted compound with significant applications in both pharmaceuticals and agrochemicals. Its unique structure, combining a fluoro group and an isocyanate functional group, makes it a valuable tool for synthetic chemists. The growing body of research on this compound underscores its importance in modern chemical biology and drug discovery.

1261606-20-5 (2-fluoro-4-isocyanatobenzonitrile) Related Products

- 1207973-14-5(2-Chloro-4-iodo-3-(methoxymethoxy)pyridine)

- 1528241-13-5(2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)

- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)

- 2229108-39-6(4-(azidomethyl)-5-bromo-2-methoxyphenol)

- 14884-01-6(4-Methoxy-1H-pyrazole)

- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)

- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)

- 2386282-95-5(Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)

- 2172543-82-5(5-bromo-6-methyl-1,3-dioxaindane-4-sulfonyl chloride)

- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)